4-Ethyl-3,5-dimethoxybenzaldehyde
Overview
Description
4-Ethyl-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O3 . It is used as a building block in organic synthesis . The molecule contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-3,5-dimethoxybenzaldehyde includes an aromatic ring with two methoxy groups and one aldehyde group, along with an ethyl group . The molecule is nearly planar .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethyl-3,5-dimethoxybenzaldehyde include a molecular weight of 194.23 g/mol . Other properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis and Characterization
- A study by Li Bao-lin (2007) focused on synthesizing a new compound derived from dimethoxybenzaldehyde through a series of chemical reactions, including condensation and catalytic reduction. The compound was characterized using NMR techniques, highlighting its potential in synthetic chemistry applications (Li Bao-lin, 2007).
Thermophysical Properties
- Research by Temprado, Roux, and Chickos (2008) delved into the thermophysical properties of various aldehydes, including dimethoxybenzaldehyde, using differential scanning calorimetry. This study provides critical data for understanding the physical behavior of these compounds in different temperature ranges (Temprado, M., Roux, M., & Chickos, J., 2008).
Optical Studies
- A 2020 study by Athraa H. Mekkey et al. synthesized metal complexes from dimethoxybenzaldehyde derivatives and investigated their optical properties. This research has implications for the development of materials with specific optical characteristics (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020).
Antioxidant Activity
- S. Venkateswarlu et al. (2003) synthesized a metabolite of Sphaerophysa salsula from dimethoxybenzaldehyde and demonstrated its potent antioxidative activity. This highlights the potential of dimethoxybenzaldehyde derivatives in contributing to antioxidant research (S. Venkateswarlu et al., 2003).
Photophysical Behavior
- T. Stalin and N. Rajendiran (2005) investigated the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in various solvents and its interaction with beta-cyclodextrin. Their study provides insights into the influence of solvent and molecular inclusion on the photophysical behavior of this compound (T. Stalin & N. Rajendiran, 2005).
properties
IUPAC Name |
4-ethyl-3,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGOCEGHYLGYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466111 | |
Record name | 4-ethyl-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3,5-dimethoxybenzaldehyde | |
CAS RN |
78025-99-7 | |
Record name | 4-ethyl-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.